5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

Overview

Description

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a useful research compound. Its molecular formula is C3H9Cl2N5 and its molecular weight is 186.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₃H₉Cl₂N₅

- Molecular Weight : 186.04 g/mol

- CAS Number : 21795-97-1

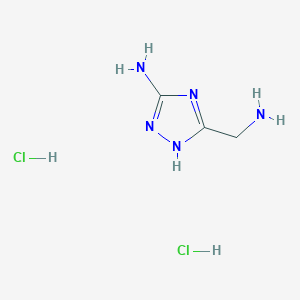

- Structure : The compound features a triazole ring, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of aminoguanidine with suitable aldehydes or ketones under controlled conditions. This method allows for the formation of the triazole ring while introducing functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds related to 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine exhibit notable antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of triazole compounds showed moderate to strong activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Strong | Moderate |

Anticancer Potential

The anticancer properties of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine have also been explored. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines:

- IC50 Values : Various derivatives showed IC50 values ranging from 10 µM to 30 µM against human glioblastoma cells .

The mechanism by which 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The triazole moiety may inhibit specific enzymes crucial for microbial growth and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine against clinical isolates:

- Results : The compound demonstrated significant inhibition zones in agar diffusion tests against multiple pathogens.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on various cancer cell lines:

- Results : Treatment with 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine resulted in a dose-dependent decrease in cell viability in both breast and lung cancer models.

Scientific Research Applications

Coordination Chemistry

The compound's ability to act as a ligand for metal ions opens avenues in coordination chemistry. Triazole-based ligands are known for their stability and ability to form complexes with metal centers, which can be utilized in:

- Catalysis : Metal complexes formed with triazole ligands may serve as catalysts in various chemical reactions.

- Material Science : The formation of metal-organic frameworks (MOFs) using triazole ligands can lead to materials with unique properties for gas storage or separation applications.

While direct studies on 5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride are sparse, related compounds have been extensively researched:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 5-Amino-1H-1,2,4-triazole | Antimicrobial | |

| 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides | Kinase inhibition | |

| 5-Amino-1H-1,2,4-triazole derivatives | Anticancer |

These studies underscore the relevance of triazole derivatives in drug discovery and development.

Material Applications

The unique properties of this compound also position it as a candidate for material science applications. Its ability to form stable complexes with metals can lead to innovative materials with enhanced functionalities.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride?

Basic Research Focus

Synthesis optimization requires precise control of reaction parameters, including temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity), and catalyst use (e.g., Pd/C for hydrogenation). Multi-step protocols often involve protecting group strategies for the aminomethyl moiety to prevent side reactions .

Methodological Recommendation : Use high-resolution mass spectrometry (HRMS) and H/C NMR to confirm intermediate structures. For dihydrochloride salt formation, stoichiometric HCl in ethanol under reflux is standard .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., antimicrobial vs. no observed activity) may arise from structural tautomerism or impurities. For example, crystallographic studies of analogous triazoles reveal planar vs. non-planar conformations that affect ligand-receptor binding .

Methodological Recommendation :

- Structural Analysis : Perform X-ray crystallography to confirm tautomeric forms.

- Purity Validation : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect trace impurities (<0.5%) that may skew bioassays .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

Basic Research Focus

Stability studies require pH-dependent degradation profiling. Key techniques:

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax 270–290 nm for triazole rings) under acidic (pH 2) vs. alkaline (pH 10) conditions.

- NMR Stability Assay : Track proton environment changes (e.g., NH2 peaks at δ 6.8–7.2 ppm) over time .

Data Table :

| Condition | Degradation Half-Life (h) | Major Degradation Product |

|---|---|---|

| pH 2 | 48 | Des-aminated triazole |

| pH 7 | >120 | N/A |

| pH 10 | 24 | Oxidized triazolone |

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Advanced Research Focus

Leverage quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) to predict:

- LogP Values : Assess lipophilicity for blood-brain barrier penetration.

- Metabolic Sites : Identify vulnerable positions (e.g., aminomethyl group) for targeted modification .

Methodological Recommendation : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to model interactions with cytochrome P450 enzymes and optimize metabolic stability .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Advanced Research Focus

Crystallization difficulties often stem from hygroscopicity or polymorphism. Solutions include:

- Solvent Screening : Use mixed solvents (e.g., methanol/water 4:1) to reduce polarity.

- Seeding : Introduce microcrystals of analogous triazoles (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) to induce nucleation .

Data Insight : Single-crystal X-ray diffraction of related compounds shows dihedral angles <5° between triazole and substituent rings, suggesting planar conformations favor crystallization .

Q. How should researchers approach contradictory cytotoxicity data in different cell lines?

Advanced Research Focus

Cell-specific toxicity (e.g., IC50 of 10 µM in HeLa vs. >100 µM in HEK293) may reflect differences in membrane transporters or metabolic pathways.

Methodological Recommendation :

- Transport Assays : Use fluorescent probes (e.g., calcein-AM) to evaluate efflux pump activity.

- Metabolomics : LC-MS-based profiling to identify cell-specific metabolite interactions .

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

Basic Research Focus

Scale-up challenges include exothermic reactions and byproduct formation. Key steps:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression.

- Workflow :

- Optimize batch size in 10–100 g increments.

- Use flow chemistry for hazardous steps (e.g., nitration).

- Recrystallize in ethanol/water (3:1) for >98% purity .

Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?

Basic Research Focus

The salt form enhances aqueous solubility (e.g., 25 mg/mL vs. 2 mg/mL for free base) but may reduce passive diffusion.

Methodological Recommendation :

- Solubility Testing : Use shake-flask method with UV quantification.

- Permeability Assay : Parallel artificial membrane permeability assay (PAMPA) to compare salt vs. free base .

Properties

IUPAC Name |

5-(aminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.2ClH/c4-1-2-6-3(5)8-7-2;;/h1,4H2,(H3,5,6,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDDKKBACSMESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21795-97-1 | |

| Record name | 5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.